1,5-Dichloro-3-fluoro-2-nitrobenzene
Overview
Description
1,5-Dichloro-3-fluoro-2-nitrobenzene is an aromatic compound with the molecular formula C6H2Cl2FNO2 and a molecular weight of 209.99 g/mol . This compound is characterized by the presence of two chlorine atoms, one fluorine atom, and one nitro group attached to a benzene ring. It is commonly used in organic synthesis and various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Dichloro-3-fluoro-2-nitrobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. The general synthetic route includes:
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and halogenation processes. These processes are carried out in specialized reactors designed to handle the exothermic nature of these reactions and ensure the safety and efficiency of the production .
Chemical Reactions Analysis
Types of Reactions
1,5-Dichloro-3-fluoro-2-nitrobenzene undergoes various chemical reactions, including:
Nitration: Further nitration can introduce additional nitro groups.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Nitration: Concentrated nitric acid and sulfuric acid.
Reduction: Hydrogen gas and a metal catalyst such as palladium on carbon.
Substitution: Nucleophiles like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
Reduction: Formation of 1,5-dichloro-3-fluoro-2-aminobenzene.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
1,5-Dichloro-3-fluoro-2-nitrobenzene is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: In the development of new drugs and medicinal compounds.
Material Science: In the production of specialized polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,5-Dichloro-3-fluoro-2-nitrobenzene involves its ability to undergo electrophilic aromatic substitution reactions. The presence of electron-withdrawing groups like nitro and halogen atoms makes the benzene ring more susceptible to nucleophilic attack, facilitating various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
- 1,2-Dichloro-5-fluoro-3-nitrobenzene
- 1,5-Dichloro-2-fluoro-3-nitrobenzene
- 2,5-Difluoronitrobenzene
Uniqueness
1,5-Dichloro-3-fluoro-2-nitrobenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical reactivity and properties compared to other similar compounds. The combination of chlorine, fluorine, and nitro groups in this specific arrangement allows for unique applications in organic synthesis and industrial processes .
Biological Activity
1,5-Dichloro-3-fluoro-2-nitrobenzene (C6H2Cl2FNO2) is an aromatic compound notable for its unique arrangement of substituents, which includes two chlorine atoms, one fluorine atom, and one nitro group. This configuration influences its chemical reactivity and potential biological activities. The compound has garnered interest in various fields, including medicinal chemistry and environmental science.
Molecular Structure
- Molecular Formula : C6H2Cl2FNO2
- Molecular Weight : Approximately 194.99 g/mol
- Melting Point : Estimated around 44 °C
Structural Features
The presence of halogen atoms (chlorine and fluorine) along with a nitro group allows for diverse chemical interactions, making it a candidate for various synthetic applications.
Toxicity and Safety
The toxicity profile of this compound is still under investigation. However, related compounds have demonstrated potential toxic effects on mammalian systems, particularly concerning hematological parameters such as methemoglobinemia.
Case Studies
- Chronic Toxicity Studies : In studies involving related nitrobenzene compounds, repeated exposure has been linked to adverse health effects in animal models, including liver and kidney damage. The NOAEL (No Observed Adverse Effect Level) for similar compounds was determined to be around 4 mg/kg body weight per day .
- Genotoxicity Tests : Related compounds have been evaluated for genotoxic effects using assays such as the Ames test. While some derivatives showed mutagenic activity in bacterial strains, others did not exhibit significant genotoxicity at non-toxic doses .
The biological activity of this compound can be attributed to its ability to interact with cellular targets through its functional groups:
- Electrophilic Reactions : The nitro group can undergo reduction to form reactive intermediates that may interact with nucleophiles in biological systems.
- Nucleophilic Substitution : Chlorine atoms can be replaced by nucleophiles, potentially leading to the formation of various derivatives with altered biological activities.
Comparative Analysis with Similar Compounds
Compound Name | Structural Features | Unique Aspects |
---|---|---|
1,3-Dichloro-5-nitrobenzene | Lacks fluorine; contains two chlorine and one nitro group | Similar arrangement but different reactivity |
1,2-Dichloro-4-fluoro-5-nitrobenzene | Different positions for chlorine and fluorine | Variation in substitution pattern affects reactivity |
3,5-Dichloro-4-fluoronitrobenzene | Similar structure but different nitro position | Unique due to specific arrangement of functional groups |
Environmental Impact
The environmental behavior of this compound is an area of ongoing research. Preliminary studies suggest that compounds with similar structures can bioaccumulate in aquatic organisms, raising concerns about their long-term ecological effects.
Bioconcentration Factors
Bioconcentration factors determined for similar compounds indicate a moderate potential for accumulation in aquatic species . Understanding the environmental fate of this compound is crucial for assessing its safety and regulatory status.
Properties
IUPAC Name |
1,5-dichloro-3-fluoro-2-nitrobenzene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2FNO2/c7-3-1-4(8)6(10(11)12)5(9)2-3/h1-2H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATFFYWDOWUTJQJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)[N+](=O)[O-])Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70621024 | |
Record name | 1,5-Dichloro-3-fluoro-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70621024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.99 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
180134-19-4 | |
Record name | 1,5-Dichloro-3-fluoro-2-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=180134-19-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,5-Dichloro-3-fluoro-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70621024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.